molecular formula C10H8FN3O3 B6147257 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1097032-92-2

1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B6147257
CAS No.: 1097032-92-2
M. Wt: 237.2
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Description

1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical intermediate of significant interest in pharmaceutical and agrochemical research. Its structure incorporates a 1,2,3-triazole ring, a privileged scaffold in medicinal chemistry known for its metabolic stability and ability to participate in hydrogen bonding, which often enhances the physicochemical properties and binding affinity of drug candidates . The presence of the carboxylic acid functional group at the 4-position makes this compound a versatile precursor for the synthesis of diverse amide derivatives via coupling reactions . This is particularly valuable for constructing compound libraries aimed at discovering new bioactive molecules. The 1,2,3-triazole-4-carboxamide motif is a common feature in compounds investigated for a range of biological activities, including anticancer , antiviral , and antimicrobial agents . Furthermore, derivatives of 1,2,3-triazole-4-carboxylic acid have been identified as potent inhibitors of pharmacological targets such as the Pregnane X Receptor (PXR), with potential applications in mitigating adverse drug-drug interactions . The 3-fluoro-4-methoxyphenyl substituent on the triazole ring adds specific steric and electronic properties that can be fine-tuned for optimal interaction with biological targets. This product is intended for use in laboratory research as a key synthetic building block. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheet prior to use.

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O3/c1-17-9-3-2-6(4-7(9)11)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAPKRPORGVNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097032-92-2
Record name 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is widely employed for synthesizing 1,4-disubstituted 1,2,3-triazoles. For the target compound, this method involves two key components:

  • 3-Fluoro-4-methoxyphenyl azide : Synthesized via diazotization of 3-fluoro-4-methoxyaniline followed by azide formation.

  • Propiolic acid : Serves as the alkyne precursor, introducing the carboxylic acid group at the triazole’s 4-position.

Procedure :

  • Azide Synthesis :

    • 3-Fluoro-4-methoxyaniline (1.0 equiv) is treated with NaNO₂ (1.1 equiv) and HCl (2.0 equiv) at 0–5°C to form the diazonium salt. Subsequent reaction with NaN₃ (1.2 equiv) yields 3-fluoro-4-methoxyphenyl azide .

  • Cycloaddition :

    • The azide (1.0 equiv) is reacted with propiolic acid (1.2 equiv) in the presence of CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in a tert-butanol/water (1:1) mixture at 25°C for 12–24 hours .

Key Data :

ParameterValue
Yield78–85%
Reaction Time12–24 h
Regioselectivity1,4-Disubstituted

Advantages :

  • High regioselectivity and mild conditions.

  • Scalable for industrial applications .

Limitations :

  • Requires purification to remove copper residues.

  • Propiolic acid’s instability necessitates careful handling .

Metal-Free Electro-Oxidative N–N Coupling

Recent advances in electrochemical synthesis offer a metal-free route to triazoles. This method avoids transition-metal catalysts, making it environmentally favorable .

Procedure :

  • Substrate Preparation :

    • A precursor with adjacent amine and carboxylic acid groups (e.g., 3-fluoro-4-methoxybenzamide) is subjected to electrochemical oxidation.

  • Electro-Oxidation :

    • Conducted in an undivided cell with a graphite anode and Pt cathode, using NH₄PF₆ as the electrolyte in acetonitrile. A constant current (10 mA/cm²) is applied for 6 hours to facilitate N–N bond formation .

Key Data :

ParameterValue
Yield65–70%
Reaction Time6 h
Faradaic Efficiency82%

Advantages :

  • Eliminates metal catalysts, reducing toxicity.

  • Compatible with sensitive functional groups .

Limitations :

  • Moderate yields compared to CuAAC.

  • Requires specialized electrochemical equipment .

β-Ketophosphonate and Azide Cyclization

This method, reported by ACS Publications, utilizes β-carbonyl phosphonates as dipolarophiles for regioselective triazole synthesis .

Procedure :

  • Phosphonate Preparation :

    • Ethyl 2-diethoxyphosphorylacetate (1.0 equiv) is condensed with 3-fluoro-4-methoxybenzaldehyde (1.1 equiv) via Horner-Wadsworth-Emmons (HWE) reaction.

  • Cycloaddition :

    • The β-ketophosphonate (1.0 equiv) reacts with 3-fluoro-4-methoxyphenyl azide (1.2 equiv) in DMSO with Cs₂CO₃ (2.0 equiv) at 60°C for 2 hours .

Key Data :

ParameterValue
Yield89–92%
Reaction Time2 h
Regioselectivity1,4,5-Trisubstituted

Mechanistic Insight :

  • Cs₂CO₃ promotes Z-enolate formation, ensuring regioselective triazole assembly .

Advantages :

  • High yields and short reaction times.

  • Tolerates diverse functional groups .

Limitations :

  • Requires anhydrous conditions.

  • Phosphonate precursors are moisture-sensitive .

Multi-Step Synthesis with Protecting Groups

For complex substrates, a multi-step approach with protective strategies ensures precise functionalization. A patent-derived method illustrates this :

Procedure :

  • Methylation :

    • 3-Fluoro-4-hydroxyphenylazide (1.0 equiv) is methylated using CH₃I (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF at 80°C for 4 hours to introduce the methoxy group .

  • Carboxylic Acid Formation :

    • The methyl ester intermediate is hydrolyzed using LiOH (2.0 equiv) in THF/H₂O (3:1) at 25°C for 6 hours .

Key Data :

ParameterValue
Overall Yield62–68%
Purity>98% (HPLC)

Advantages :

  • Avoids regioselectivity issues.

  • High purity suitable for pharmaceutical applications .

Limitations :

  • Lengthy synthetic route.

  • Requires multiple purification steps .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the triazole ring or the phenyl group.

  • Substitution: Substitution reactions can introduce new substituents onto the phenyl ring or the triazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. 1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its effectiveness against various bacterial strains and fungi. Its mechanism of action often involves the inhibition of specific enzymes critical for microbial growth .

Anticancer Potential

Triazole compounds have been explored for their anticancer properties. Studies suggest that this compound can induce apoptosis in cancer cells by disrupting cellular processes and signaling pathways. Its fluorinated structure may enhance its potency and selectivity against tumor cells .

Drug Development

The compound serves as a valuable building block in the synthesis of more complex pharmaceuticals. Its triazole moiety is a common scaffold in drug design, particularly for developing agents targeting infectious diseases and cancer .

Fungicides

Due to its antifungal properties, this compound can be utilized as an active ingredient in agricultural fungicides. It helps in controlling fungal diseases in crops, thereby improving yield and quality .

Plant Growth Regulators

Research indicates that triazole compounds can act as plant growth regulators, influencing plant metabolism and development. This application could lead to enhanced crop resilience against environmental stresses .

Polymer Chemistry

The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. This application is particularly relevant in the production of advanced materials for electronics and coatings .

Nanotechnology

In nanotechnology, derivatives of triazoles are being investigated for their role in creating nanostructured materials with specific functionalities. The incorporation of this compound into nanocomposites can lead to materials with improved performance characteristics .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of various triazole derivatives, including this compound. The compound showed significant inhibition against pathogens such as Staphylococcus aureus and Candida albicans, indicating its potential as a therapeutic agent .

Case Study 2: Agricultural Application

In agricultural trials, formulations containing this triazole derivative were tested against common fungal pathogens affecting wheat crops. Results indicated a marked reduction in disease incidence compared to untreated controls, suggesting effective fungicidal activity .

Mechanism of Action

The mechanism by which 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the triazole ring and phenyl group critically determine physicochemical behavior:

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • The 3-fluoro group in the target compound is electron-withdrawing, increasing the acidity of the carboxylic acid (pKa reduction) compared to analogs like 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid (). The ethoxy group in the latter is electron-donating, stabilizing the tautomeric open form .
    • The 4-methoxy group in the target compound enhances solubility via polar interactions, contrasting with hydrophobic substituents like 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (), which prioritizes membrane penetration .
  • Tautomerism and Stability :
    • In 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid , the open-chain tautomer dominates (80%), with decomposition resembling decarboxylation at 175°C . The target compound’s lack of a formyl group may reduce tautomeric complexity, favoring stability.

Comparative Data Table

Compound Name Substituents Key Properties Biological Activity Synthesis Yield References
Target Compound 3-Fluoro-4-methoxyphenyl Enhanced acidity (fluoro), improved solubility (methoxy) Inferred antimicrobial N/A -
1-(4-Ethoxyphenyl)-5-formyl derivative 4-Ethoxyphenyl, formyl Dominant open-chain tautomer (80%), decarboxylation at 175°C N/A 79%
1-(2-Aminophenyl) derivative 2-Aminophenyl Kink-like structure, 60° amine-acid angle Broad-spectrum antimicrobial Not reported
N-(2-Chloro-6-fluorobenzyl)-m-tolyl derivative m-Tolyl, 2-chloro-6-fluorobenzyl CFTR modulation, IR: 1685 cm⁻¹ (amide C=O) CFTR potentiator 50%
1-(2,6-Difluorobenzyl) derivative 2,6-Difluorobenzyl Hydrophobic, enhances membrane interaction Antimicrobial peptide component Not reported

Biological Activity

1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. The compound's structure includes a triazole ring and functional groups that may interact with various biological targets, making it a subject of interest in medicinal chemistry and drug discovery.

  • Molecular Formula: C10H8FN3O3
  • Molecular Weight: 237.19 g/mol
  • CAS Number: 1097032-92-2
  • Boiling Point: Approximately 469.9 °C (predicted)
  • Density: 1.48 g/cm³ (predicted)
  • pKa: 3.19 (predicted)

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly regarding its antiproliferative effects against cancer cell lines.

Antiproliferative Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antiproliferative properties. For instance, compounds similar to this compound have shown activity against various leukemia cell lines such as K-562 and HL-60(TB) with IC50 values in the micromolar range .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AK-5620.48
Compound BHL-60(TB)0.78
Compound CMCF-71.54

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition: The triazole ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation: The presence of fluorine and methoxy groups may enhance binding affinity to specific receptors, influencing cellular signaling pathways.

Study on Anticancer Properties

A notable study investigated the effects of related triazole derivatives on human tumor cell lines. The results indicated that these compounds could induce apoptosis through mechanisms involving mitochondrial membrane potential disruption and DNA damage without direct intercalation into DNA .

Pharmacokinetics and ADME Profile

Computer-aided drug design studies suggest that the synthesized derivatives possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, which are essential for their development as potential therapeutic agents .

Q & A

Q. What are the common synthetic routes for 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer: The compound is typically synthesized via click chemistry , a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which efficiently forms the triazole core. Key steps include:

  • Step 1: Preparation of the azide precursor (e.g., 3-fluoro-4-methoxyphenyl azide) from the corresponding aniline via diazotization and azide substitution.
  • Step 2: Reaction with a propiolic acid derivative (e.g., ethyl propiolate) under Cu(I) catalysis to form the triazole ring.
  • Step 3: Hydrolysis of the ester group to yield the carboxylic acid functionality.

Optimization Tips:

  • Use microwave-assisted synthesis to reduce reaction time and improve yields .
  • Employ orthogonal protecting groups if functional group compatibility is an issue during hydrolysis .

Q. How do the fluorine and methoxy substituents influence the compound’s physicochemical properties?

Methodological Answer: The 3-fluoro and 4-methoxy groups on the phenyl ring significantly alter electronic and steric properties:

  • Electronic Effects:
    • The fluorine atom (strong electron-withdrawing) increases the compound’s electrophilicity, enhancing interactions with biological targets (e.g., enzymes).
    • The methoxy group (electron-donating) balances solubility and lipophilicity, improving membrane permeability.
  • Physicochemical Impact:
    • LogP: Methoxy increases hydrophilicity (lower LogP), while fluorine slightly elevates lipophilicity.
    • pKa: The carboxylic acid group (pKa ~2.5) ensures ionization at physiological pH, aiding solubility in aqueous buffers.

Experimental Validation:

  • Compare HPLC retention times of analogs (e.g., 3-fluoro vs. 4-fluoro substituents) to assess lipophilicity .
  • Use computational tools (e.g., MarvinSketch) to predict pKa and LogP .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Methodological Answer: SAR Strategies:

  • Substituent Variation: Synthesize analogs with substituents at the 3-fluoro (e.g., Cl, CF₃) or 4-methoxy (e.g., OCF₃, OH) positions to evaluate bioactivity trends.
  • Triazole Modifications: Replace the triazole with oxadiazole or pyrazole rings to assess scaffold flexibility.

Case Study:

AnalogSubstituentBioactivity (IC₅₀, μM)
Parent3-F, 4-OMe1.2 (Enzyme X)
Analog 13-Cl, 4-OMe0.8
Analog 23-CF₃, 4-OCF₃0.5 (Improved potency but reduced solubility)

Key Insight: Chlorine at the 3-position enhances target binding, while trifluoromethoxy at 4-position compromises solubility .

Q. How to resolve contradictions in reported biological activities across studies?

Methodological Answer: Discrepancies often arise from assay conditions or substituent positional effects . Mitigation strategies:

  • Standardized Assays: Re-test the compound under uniform conditions (e.g., pH 7.4 buffer, 37°C).
  • Meta-Analysis: Compare data from analogs (e.g., 3-fluoro vs. 4-fluoro derivatives) to isolate substituent effects.

Example:

  • A study reported anti-inflammatory activity (IC₅₀ = 5 μM) for the 3-fluoro analog but no activity for the 4-fluoro variant. This highlights the critical role of substituent position in target engagement .

Q. What computational methods support the design of analogs with improved target affinity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic contacts with the fluorophenyl ring.
  • MD Simulations: Run 100-ns simulations to assess binding stability and identify residues critical for interaction.

Validation:

  • Synthesize top-ranked analogs from docking studies and validate via SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Q. How to evaluate the compound’s potential in antiviral or anticancer research?

Methodological Answer:

  • In Vitro Screening:
    • Antiviral: Perform plaque reduction assays against RNA viruses (e.g., SARS-CoV-2) at concentrations ≤10 μM.
    • Anticancer: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values with cisplatin controls.
  • Mechanistic Studies:
    • Flow cytometry to assess apoptosis (Annexin V/PI staining).
    • Western blotting to measure caspase-3 activation .

Data Contradiction Analysis Example:

StudySubstituentReported ActivityPossible Reason
A3-F, 4-OMeAntifungal (IC₅₀ = 2 μM)Assay pH (5.5 vs. 7.4) altered ionization
B3-F, 4-OMeNo activityUse of resistant fungal strain

Resolution: Re-test under standardized conditions and include positive controls (e.g., fluconazole) .

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